An In-depth Technical Guide to the Synthesis of Tert-butyl 4-methoxypiperidine-1-carboxylate

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-methoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to support researchers in their synthetic endeavors.

Introduction

Tert-butyl 4-methoxypiperidine-1-carboxylate, also known as 1-Boc-4-methoxypiperidine, is a valuable heterocyclic intermediate. The presence of the methoxy group at the 4-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile scaffold for the introduction of further chemical diversity. This guide outlines two efficient and commonly employed synthetic pathways starting from readily available precursors: 4-hydroxypiperidine and N-Boc-4-piperidone.

Synthetic Pathways

Two principal routes for the synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate are presented below. Each pathway offers distinct advantages, and the choice of route may depend on the availability of starting materials, scalability, and desired purity.

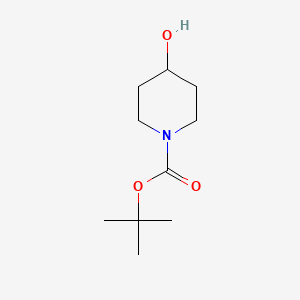

Route 1: Synthesis from 4-Hydroxypiperidine

This two-step synthesis involves the protection of the piperidine nitrogen with a Boc group, followed by the O-methylation of the hydroxyl group.

Workflow for Route 1:

Caption: Synthetic pathway starting from 4-hydroxypiperidine.

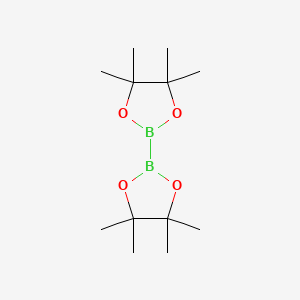

Route 2: Synthesis from N-Boc-4-piperidone

This pathway begins with the commercially available N-Boc-4-piperidone, which is reduced to the corresponding alcohol and then methylated.

Workflow for Route 2:

Caption: Synthetic pathway starting from N-Boc-4-piperidone.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate.

Table 1: Boc Protection of 4-Hydroxypiperidine

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Potassium Carbonate | Methanol | 6-8 h | High | >98% | [1] |

| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Sodium Bicarbonate | Dichloromethane/Water | 15 h | Quantitative | Not Specified |

Table 2: Reduction of N-Boc-4-piperidone

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| N-Boc-4-piperidone | Sodium borohydride | Methanol | 2-4 h | High | Not Specified | [1] |

| N-Boc-4-piperidone | Aluminum isopropoxide | Toluene/Isopropanol | 24 h | 85.7% | 99.1% (GC) |

Table 3: O-Methylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate (Williamson Ether Synthesis)

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Sodium hydride, Methyl iodide | THF | 12-24 h | Moderate to High | >95% | [2] |

Experimental Protocols

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate from 4-Hydroxypiperidine

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Petroleum ether

Procedure: [1]

-

To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Reflux the reaction mixture for 6-8 hours at 25-30 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the insoluble materials.

-

Concentrate the methanolic phase under reduced pressure.

-

To the resulting residue, add petroleum ether and refrigerate to induce crystallization.

-

Filter the white crystalline product and dry under vacuum.

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate from N-Boc-4-piperidone

Materials:

-

N-Boc-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dilute hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-Hexane

Procedure: [1]

-

Dissolve N-Boc-4-piperidone in methanol.

-

Cool the solution to 0 °C and add sodium borohydride portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Adjust the pH with dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

-

Add n-hexane to the residue and refrigerate to induce crystallization.

-

Filter the product and dry under vacuum.

Synthesis of Tert-butyl 4-methoxypiperidine-1-carboxylate via Williamson Ether Synthesis

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure: [2]

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 12-24 hours).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-methoxypiperidine-1-carboxylate.

Characterization Data for Tert-butyl 4-methoxypiperidine-1-carboxylate

-

Molecular Formula: C₁₁H₂₁NO₃

-

Molecular Weight: 215.29 g/mol

-

Appearance: Colorless oil or white solid

-

¹H NMR (CDCl₃, 400 MHz): δ 3.65-3.55 (m, 2H), 3.35-3.25 (m, 1H), 3.32 (s, 3H), 3.15-3.05 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 79.2, 76.5, 55.8, 41.5 (br), 30.5, 28.4.

-

Mass Spectrometry (ESI-MS): m/z 216.1 [M+H]⁺.

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of tert-butyl 4-methoxypiperidine-1-carboxylate, a key intermediate in medicinal chemistry. The outlined methods, starting from either 4-hydroxypiperidine or N-Boc-4-piperidone, are robust and can be adapted to various laboratory scales. The provided data and protocols are intended to assist researchers in the efficient and successful synthesis of this important building block.